7-isopentyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
This compound is a novel heterocycle . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid, followed by heating with hydrochloric acid . The product of this reaction was then treated with alkylamines to yield the final compound .Molecular Structure Analysis
The molecular formula of the compound is C17H26N6O3 and it has a molecular weight of 362.434.Chemical Reactions Analysis
The compound was synthesized through a series of reactions involving 8-aminotheophylline, hydroxylamine-O-sulfonic acid, and alkylamines .Scientific Research Applications
Synthesis and Antitumor Activity
One of the primary areas of research involving related compounds has focused on their synthesis and evaluation for antitumor activities. For instance, Ueda et al. (1987) synthesized novel heterocycles, including [1,2,4] triazino [3,2-f] purines, and examined their biological activities. They found that certain compounds within this family exhibited activity against P388 leukemia, although they did not show potent vascular relaxing effects.
Biological Activity of Xanthene Derivatives
Bhatia et al. (2016) developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives to explore their antiasthmatic activity. These compounds, known for their vasodilatory activity, were synthesized and characterized, showing significant activity compared to standard treatments, with some derivatives being identified as potent anti-asthmatic compounds.
Psychotropic Potential of Purine Derivatives
Chłoń-Rzepa et al. (2013) designed a new series of purine derivatives as potential ligands for serotonin receptors, with potential psychotropic activity. Their studies revealed certain compounds that exhibited antidepressant-like and anxiolytic-like activities in animal models, indicating the psychotropic potential of these compounds.
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Ashour et al. (2012) described the synthesis of new triazino and triazolo[4,3-e]purine derivatives, evaluating them for in vitro anticancer, anti-HIV, and antimicrobial activities. Some compounds demonstrated considerable activity against various cancer cell lines and showed moderate anti-HIV-1 activity, highlighting their potential as therapeutic agents.
Facile Synthesis and Structural Analysis
The facile synthesis of [1,2,4]triazino[3,2‐f]purines and related compounds has also been a subject of research, emphasizing the versatility and potential utility of these compounds in various scientific applications. Ueda et al. (1988) reported on the synthesis of these compounds by reacting 7,8-diamino-1,3-dimethylxanthine with diketones, which further underscores the synthetic accessibility of purine derivatives.
- (Ueda et al., 1987)
- (Bhatia et al., 2016)
- (Chłoń-Rzepa et al., 2013)
- (Ashour et al., 2012)
- (Ueda et al., 1988)
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,9-dimethyl-7-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-11(2)6-7-21-15(24)13-14(20(4)17(21)25)18-16-22(13)10-12(3)19-23(16)8-9-26-5/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIUKSOHIWHVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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